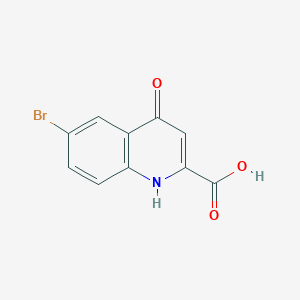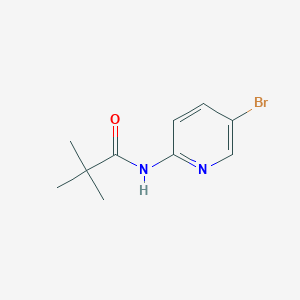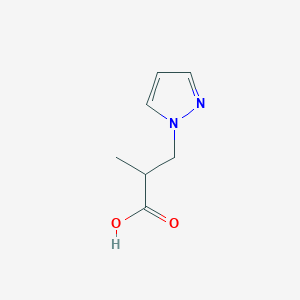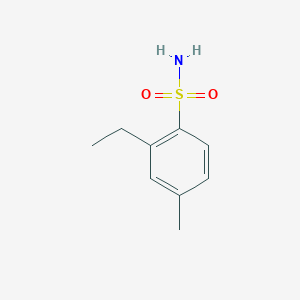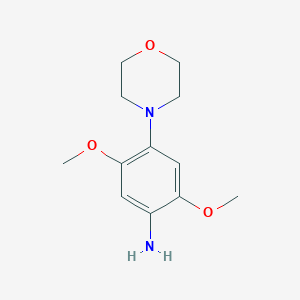![molecular formula C14H12ClNO2 B180046 N-[4-(4-chlorophenoxy)phenyl]acetamide CAS No. 76543-08-3](/img/structure/B180046.png)
N-[4-(4-chlorophenoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower lipid levels in the blood. Clofibric acid is a synthetic compound that was first developed in the 1960s. It has been used in scientific research to study its mechanism of action and its effects on the body.
Mécanisme D'action
Clofibric acid works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation, which results in a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease plasma triglyceride levels and increase HDL cholesterol levels. It has also been shown to decrease the expression of genes involved in lipid synthesis and increase the expression of genes involved in fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid has several advantages for use in lab experiments. It is a synthetic compound that is easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. It has been shown to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]acetamide acid. One direction is to study its effects on other metabolic pathways, such as glucose metabolism. Another direction is to study its potential use in the treatment of other conditions, such as non-alcoholic fatty liver disease. Additionally, there is a need for further research to better understand its off-target effects and how they may impact its use in experimental settings.
Méthodes De Synthèse
Clofibric acid can be synthesized by the reaction of 4-chlorophenol and 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to form N-[4-(4-chlorophenoxy)phenyl]acetamide.
Applications De Recherche Scientifique
Clofibric acid has been used in scientific research to study its effects on lipid metabolism and its potential use in the treatment of hyperlipidemia. Hyperlipidemia is a condition characterized by elevated levels of lipids in the blood, which can lead to the development of cardiovascular disease.
Propriétés
Numéro CAS |
76543-08-3 |
|---|---|
Nom du produit |
N-[4-(4-chlorophenoxy)phenyl]acetamide |
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.7 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) |
Clé InChI |
IKIDTUGKQJZCFS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Autres numéros CAS |
76543-08-3 |
Synonymes |
Cl-ARC compound N-(4-(4-chlorophenoxy)phenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
